molecular formula C10H10FNO2 B15243443 4-(2-Fluoro-6-methoxyphenyl)azetidin-2-one

4-(2-Fluoro-6-methoxyphenyl)azetidin-2-one

Cat. No.: B15243443
M. Wt: 195.19 g/mol
InChI Key: QNPSFJHGUCEKRP-UHFFFAOYSA-N
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Description

4-(2-Fluoro-6-methoxyphenyl)azetidin-2-one is a chemical compound belonging to the class of azetidinones, which are four-membered lactam structures This compound is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring attached to the azetidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-6-methoxyphenyl)azetidin-2-one can be achieved through various synthetic routes. One common method involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in the synthesis of β-lactams under mild reaction conditions. This method utilizes ketene–imine cycloaddition reactions, which are known for their efficiency and high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by flash column chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-6-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of the fluoro or methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(2-Fluoro-6-methoxyphenyl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-6-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, similar to β-lactam antibiotics. This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
  • 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
  • 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

Uniqueness

4-(2-Fluoro-6-methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and methoxy groups on the phenyl ring enhances its reactivity and potential biological activity compared to other azetidinones .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

4-(2-fluoro-6-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C10H10FNO2/c1-14-8-4-2-3-6(11)10(8)7-5-9(13)12-7/h2-4,7H,5H2,1H3,(H,12,13)

InChI Key

QNPSFJHGUCEKRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C2CC(=O)N2

Origin of Product

United States

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